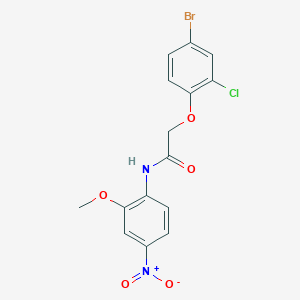
2-chloro-N-(3-iodophenyl)-4-methylbenzamide
Vue d'ensemble
Description
2-chloro-N-(3-iodophenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medical and biological fields. This compound is also known as CIIMB or 4-MeO-CIIMB. CIIMB is a benzamide derivative that has been synthesized for its potential use as a radioligand in positron emission tomography (PET) imaging studies. The aim of
Applications De Recherche Scientifique
CIIMB has potential applications in the field of PET imaging studies as a radioligand for imaging the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, mood regulation, and neuronal plasticity. Dysregulation of the sigma-1 receptor has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. CIIMB has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a promising candidate for PET imaging studies.
Mécanisme D'action
The exact mechanism of action of CIIMB is not fully understood, but it is believed to bind to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is a chaperone protein that is involved in modulating various cellular processes, including calcium signaling, ion channel activity, and protein folding. Binding of CIIMB to the sigma-1 receptor may modulate these processes, leading to changes in cellular function and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CIIMB are still being studied, but it is believed to have potential therapeutic applications in various neurological and psychiatric disorders. CIIMB has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as well as antidepressant and anxiolytic effects in animal models of depression and anxiety. Further studies are needed to fully elucidate the biochemical and physiological effects of CIIMB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CIIMB in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for accurate and precise imaging of this receptor in the brain. However, the synthesis of CIIMB is a challenging process that requires careful optimization of reaction conditions and purification methods, which can be time-consuming and costly. Additionally, the use of CIIMB in PET imaging studies requires specialized equipment and expertise, which may limit its widespread use in research labs.
Orientations Futures
There are many potential future directions for research on CIIMB. One area of interest is the development of new and improved synthesis methods that can increase the yield and purity of the final product. Another area of interest is the exploration of the biochemical and physiological effects of CIIMB, particularly in the context of neurological and psychiatric disorders. Further studies are also needed to evaluate the safety and efficacy of CIIMB in human subjects, which could pave the way for its use in clinical settings.
Propriétés
IUPAC Name |
2-chloro-N-(3-iodophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c1-9-5-6-12(13(15)7-9)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCAGUUHDNPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3959158.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B3959161.png)

![(4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B3959172.png)



![2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B3959202.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3959213.png)


![[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol](/img/structure/B3959237.png)